KC protein - 147037-79-4

KC protein

Catalog Number: EVT-1518442
CAS Number: 147037-79-4
Molecular Formula: C11H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

KC protein can be sourced from different biological systems, including bacterial, yeast, and plant extracts. The most common extraction methods involve using cell lysates from organisms such as Escherichia coli, wheat germ, or insect cells. These systems are favored for their ability to produce complex proteins with necessary post-translational modifications.

Classification

KC protein is classified as a recombinant protein, often utilized in cell-free protein synthesis (CFPS) systems. It falls under the broader category of proteins that are synthesized without living cells, allowing for greater control over the reaction environment and conditions.

Synthesis Analysis

Methods

The synthesis of KC protein typically employs cell-free systems that utilize purified components instead of whole cells. The most prominent methods include:

  • Wheat Germ Extract: This eukaryotic system is known for producing complex proteins and allows for some post-translational modifications.
  • Rabbit Reticulocyte Lysate: Another eukaryotic system that excels in synthesizing proteins that require intricate folding and modifications.
  • Bacterial Systems: Escherichia coli based systems are widely used due to their simplicity and high yield.

Technical Details

The CFPS process involves the following key steps:

  1. Template Preparation: mRNA or DNA templates are prepared to guide the synthesis.
  2. Reaction Setup: The reaction mixture includes ribosomes, amino acids, energy sources (like ATP), and other necessary components.
  3. Incubation: The mixture is incubated under optimal conditions to facilitate translation.

The PURE (Protein synthesis Using Recombinant Elements) system is an advanced method that allows for high-purity protein synthesis by using individually purified components, thus minimizing contamination from cellular enzymes .

Molecular Structure Analysis

Structure

KC protein's molecular structure varies depending on its source and specific function. Commonly, it consists of multiple domains that facilitate its interaction with other biomolecules during synthesis processes.

Data

The structural data of KC protein can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the protein, which is crucial for understanding its function and interaction with other molecules.

Chemical Reactions Analysis

Reactions

KC protein participates in various biochemical reactions within the context of protein synthesis. Key reactions include:

  • Peptide Bond Formation: This is the primary reaction during translation where amino acids are linked together.
  • Post-translational Modifications: After initial synthesis, KC protein may undergo modifications like phosphorylation or glycosylation, which are essential for its functional activity.

Technical Details

Understanding the kinetics and thermodynamics of these reactions can be achieved through various analytical techniques like mass spectrometry and high-performance liquid chromatography (HPLC). These techniques help quantify the yield and purity of synthesized proteins .

Mechanism of Action

Process

The mechanism by which KC protein functions primarily involves its role in facilitating translation. It aids in:

  1. Amino Acid Activation: The attachment of amino acids to their corresponding transfer RNA molecules.
  2. Ribosome Assembly: Helping ribosomes correctly assemble around the mRNA template to initiate translation.
  3. Proofreading Mechanisms: Ensuring fidelity during translation by preventing misincorporation of amino acids.

Data

Physical and Chemical Properties Analysis

Physical Properties

KC protein exhibits several physical properties:

  • Solubility: Typically soluble in aqueous buffers used during synthesis.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical Properties

Chemically, KC protein is characterized by:

  • Molecular Weight: Varies significantly depending on the specific isoform or variant.
  • Isoelectric Point: The pH at which the protein carries no net charge can influence its solubility and interaction with other molecules.

Relevant data regarding these properties can often be found in specific databases or publications related to biochemical research .

Applications

KC protein has a wide range of scientific applications:

  • Biotechnology: Used in recombinant DNA technology for producing therapeutic proteins.
  • Research: Essential in studying gene expression and regulation through CFPS systems.
  • Pharmaceuticals: Plays a role in developing vaccines and antibodies by facilitating rapid production of target proteins.
Molecular Characterization of KC Protein (CXCL1)

Genomic Architecture and Evolutionary Phylogeny

The KC protein (officially designated CXCL1 in humans) is encoded by a gene located within the 4q12-q13 chromosomal region, part of a dense cluster of CXC chemokine genes including CXCL2, CXCL3, CXCL4, CXCL5, CXCL6, CXCL7, and CXCL8 [10]. This cluster arose through repeated gene duplication events during vertebrate evolution. The human CXCL1 gene spans 1,845 bp and comprises four exons and three introns, sharing this structural organization with other CXC chemokines [10].

Phylogenetic analysis reveals that mammalian CXCL1 orthologs diverged significantly after speciation. For instance, murine keratinocyte-derived chemokine (KC) shares functional similarity with human CXCL1 but is encoded by a distinct gene (Cxcl15 in mice). Rodent equivalents include cytokine-induced neutrophil chemoattractant-1 (CINC-1) in rats and DCIP-1 in mice, which are not direct orthologs despite functional overlap [10]. The CXCL1 promoter contains a TATA box (-30 to -24 bp) and critical regulatory elements, including an NF-κB binding site (-78 to -66 bp) that mediates responsiveness to inflammatory stimuli like IL-1β and TNF-α [10].

Table 1: Genomic Organization of the Human CXC Chemokine Cluster at 4q12-q13

Gene SymbolHistorical NameChromosomal PositionReceptor Specificity
CXCL1GRO-α, MGSA4q13.3CXCR2 > CXCR1
CXCL2GRO-β4q21.1CXCR2
CXCL3GRO-γ4q21.1CXCR2
CXCL8IL-84q13.3CXCR1/CXCR2

Structural Motifs: CXC Chemokine Family Classification

CXCL1 belongs to the ELR+ CXC chemokine subfamily, defined by a conserved Glu-Leu-Arg (ELR) motif preceding the CXC sequence (residues 6–8) [3] [8]. This motif is critical for receptor binding and biological activity. The mature protein comprises 73 amino acids with a molecular mass of approximately 8 kDa. Its tertiary structure features:

  • An N-terminal domain containing the ELR motif
  • Three anti-parallel β-strands (β1-β3)
  • A C-terminal α-helix [3] [8]

CXCL1 exists in equilibrium between monomeric and dimeric forms. Dimerization occurs through disulfide bonding between Cys30 residues of two monomers, stabilized by hydrophobic interactions. While the monomer predominates at physiological concentrations (nM-pM range), dimerization becomes significant at inflammatory sites (µM range), enhancing receptor binding affinity and neutrophil activation [8] [10]. The CXC motif (Cys-X-Cys) forms disulfide bonds (Cys9-Cys34 and Cys10-Cys50) that stabilize the globular fold essential for receptor interaction [3].

Post-Translational Modifications and Isoform Diversity

CXCL1 undergoes several post-translational modifications (PTMs) that regulate its stability, localization, and activity:

  • Proteolytic Processing: Enzymes like matrix metalloproteinases (MMPs) cleave the N-terminal 5–7 residues, generating truncated isoforms with altered receptor specificity. Full-length CXCL1 activates both CXCR1 and CXCR2, while truncated forms show reduced CXCR1 affinity [4] [7].
  • Glycosylation: O-linked glycosylation at Thr16/Ser17 modulates chemokine half-life and resistance to proteolysis in the extracellular matrix [4].
  • Phosphorylation: Kinases (e.g., CK2) phosphorylate Ser/Thr residues, influencing intracellular signaling and protein-protein interactions [4] [7].
  • Citrullination: Peptidylarginine deiminases (PADs) convert arginine to citrulline in the ELR motif, abolishing neutrophil chemotactic activity [4].

Table 2: Key Post-Translational Modifications of CXCL1

Modification TypeSite(s)Functional ConsequenceEnzymes Involved
ProteolysisN-terminal (AA 1-7)Alters receptor specificity; reduces CXCR1 bindingMMP-9, elastase
GlycosylationThr16, Ser17Increases stability; delays proteolytic degradationGlycosyltransferases
PhosphorylationSer/Thr residuesModulates intracellular signaling cascadesCasein kinase 2 (CK2)
CitrullinationELR motif (Arg8)Inactivates chemotactic functionPeptidylarginine deiminases

Receptor Binding Dynamics: CXCR1/CXCR2 Interactions

CXCL1 primarily signals through CXCR2, a G-protein coupled receptor (GPCR), with weaker affinity for CXCR1 at high concentrations (>100 nM) [1] [8]. Binding occurs via a two-site mechanism:

  • Site I: The N-loop (residues 10–17) and N-terminal ELR motif engage the receptor's N-domain.
  • Site II: The 40s-loop and C-terminal helix interact with transmembrane helices [8].

Activation triggers Gαi-mediated signaling, leading to:

  • Phospholipase C-β (PLCβ) activation → IP3 release → calcium mobilization
  • PI3Kγ/Akt pathway stimulation → cell survival and migration
  • MAPK/ERK phosphorylation → transcriptional activation [8]

CXCR2 exhibits biased agonism toward CXCL1: Ligand binding stabilizes conformational states favoring β-arrestin recruitment over G-protein activation, modulating internalization and chemotactic efficiency [8]. The Duffy antigen receptor for chemokines (DARC/ACKR1) acts as a non-signaling "sink," regulating CXCL1 bioavailability in tissues [10].

Table 3: CXCL1 Receptor Binding Characteristics

ReceptorBinding Affinity (K_d)Primary Signaling PathwaysCellular Outcomes
CXCR20.8–2 nMGαi-PLCβ-PKC; PI3Kγ-Akt; MAPK/ERKNeutrophil chemotaxis, angiogenesis, tumor progression
CXCR1>100 nMGαi-PLCβ; weak PI3K activationNeutrophil degranulation, oxidative burst
ACKR1/DARC1–10 nMNone (decoy receptor)Transendothelial transport, concentration gradient formation

Properties

CAS Number

147037-79-4

Product Name

KC protein

Molecular Formula

C11H13NO

Synonyms

KC protein

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